

literature review of 5-Bromo-4-(trifluoromethyl)thiazol-2-amine

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Compound of Interest

Compound Name: 5-Bromo-4-(trifluoromethyl)thiazol-2-amine

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An In-Depth Technical Guide to **5-Bromo-4-(trifluoromethyl)thiazol-2-amine**: A Privileged Scaffold for Modern Drug Discovery

Authored by a Senior Application Scientist Foreword: The Thiazole Moiety as a Cornerstone of Medicinal Chemistry

In the landscape of modern medicinal chemistry, certain molecular frameworks consistently emerge as "privileged structures" due to their ability to interact with a wide range of biological targets. The thiazole ring, a five-membered heterocycle containing both sulfur and nitrogen, is a quintessential example of such a scaffold.^{[1][2][3]} Its presence in numerous FDA-approved drugs and biologically active compounds underscores its versatility and importance.^{[2][4][5]} This guide focuses on a particularly valuable derivative: **5-Bromo-4-(trifluoromethyl)thiazol-2-amine**. Through a detailed exploration of its synthesis, reactivity, and applications, we will illuminate why this specific building block has become a cornerstone for researchers and drug development professionals, particularly in the neurosciences.

The unique combination of a reactive 2-amino group, a versatile 5-bromo handle for cross-coupling, and a metabolically robust trifluoromethyl group makes this compound a highly strategic starting point for the synthesis of complex molecular architectures.^{[6][7]} This document serves as a technical primer, offering both foundational knowledge and actionable protocols to harness the full potential of this powerful chemical entity.

Core Molecular Attributes and Physicochemical Profile

Understanding the fundamental properties of a chemical building block is paramount before its inclusion in any synthetic campaign. **5-Bromo-4-(trifluoromethyl)thiazol-2-amine** is a solid at room temperature and requires specific storage conditions to ensure its long-term stability.

Property	Value	Source
CAS Number	136411-21-7	[8] [9] [10]
Molecular Formula	C ₄ H ₂ BrF ₃ N ₂ S	[8]
Molecular Weight	247.04 g/mol	[8]
IUPAC Name	5-bromo-4-(trifluoromethyl)-1,3-thiazol-2-amine	
Physical Form	Solid	
Storage Conditions	Keep in dark place, inert atmosphere, 2-8°C	
Hazard Statements	H302, H315, H319, H332, H335	

The trifluoromethyl (CF₃) group at the C4 position is a critical feature. It is a strong electron-withdrawing group and a bioisostere for larger alkyl groups. Its inclusion often enhances metabolic stability, increases lipophilicity, and can improve binding affinity to target proteins—all highly desirable traits in drug candidates.[\[6\]](#) The bromine atom at the C5 position is not merely a substituent; it is a versatile synthetic handle, primarily for palladium-catalyzed cross-coupling reactions, enabling the introduction of a wide array of molecular fragments.[\[4\]](#)

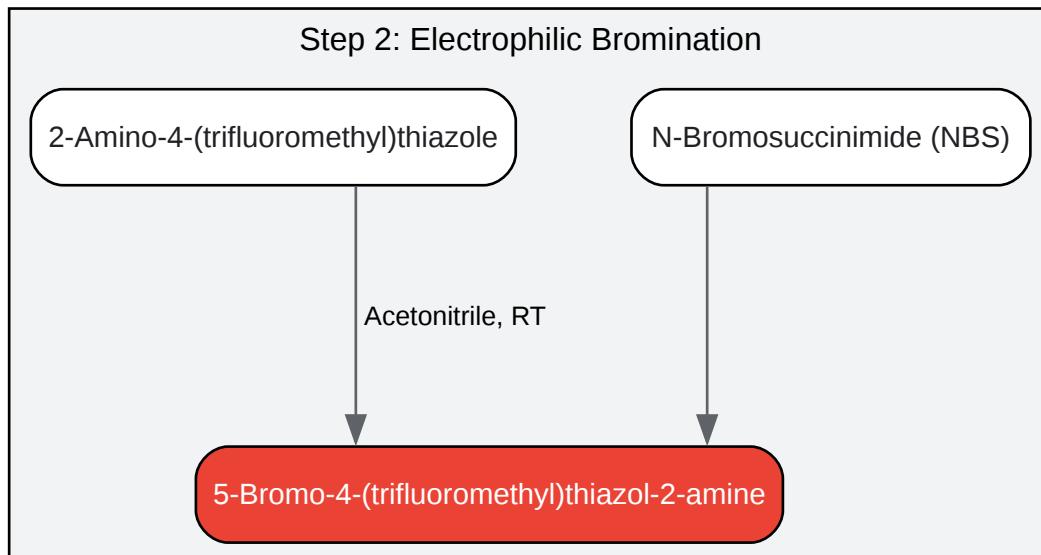
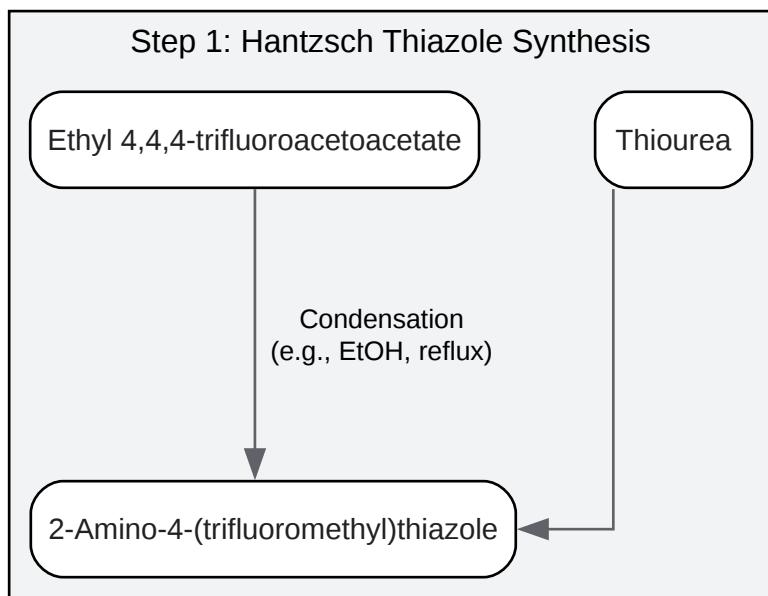
Synthesis and Purification: A Validated Protocol

The construction of the **5-Bromo-4-(trifluoromethyl)thiazol-2-amine** core is typically achieved through a multi-step process that leverages the classical Hantzsch thiazole synthesis, followed

by a regioselective bromination. The causality behind this approach lies in its efficiency and the ready availability of the starting materials.

Synthetic Pathway Overview

The logical flow begins with a trifluoromethylated β -ketoester, which undergoes condensation with thiourea to form the 2-aminothiazole ring. The final step is the selective bromination at the C5 position, which is activated by the electron-donating amino group.



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Caption: Synthetic workflow for **5-Bromo-4-(trifluoromethyl)thiazol-2-amine**.

Detailed Experimental Protocol

This protocol is a representative synthesis adapted from procedures described in the patent literature.[\[11\]](#)[\[12\]](#)

Materials:

- Ethyl 4,4,4-trifluoroacetoacetate
- Thiourea
- Ethanol (absolute)
- N-Bromosuccinimide (NBS)
- Acetonitrile
- Sodium Bicarbonate (NaHCO_3) solution (saturated)
- Brine
- Magnesium Sulfate (MgSO_4) or Sodium Sulfate (Na_2SO_4) (anhydrous)
- Silica Gel for column chromatography
- Ethyl acetate and Heptane (or Hexanes) for chromatography

Step 1: Synthesis of 2-Amino-4-(trifluoromethyl)thiazole

- To a round-bottom flask equipped with a reflux condenser, add ethyl 4,4,4-trifluoroacetoacetate (1.0 eq) and thiourea (1.05 eq).
- Add absolute ethanol to achieve a concentration of approximately 0.5 M.

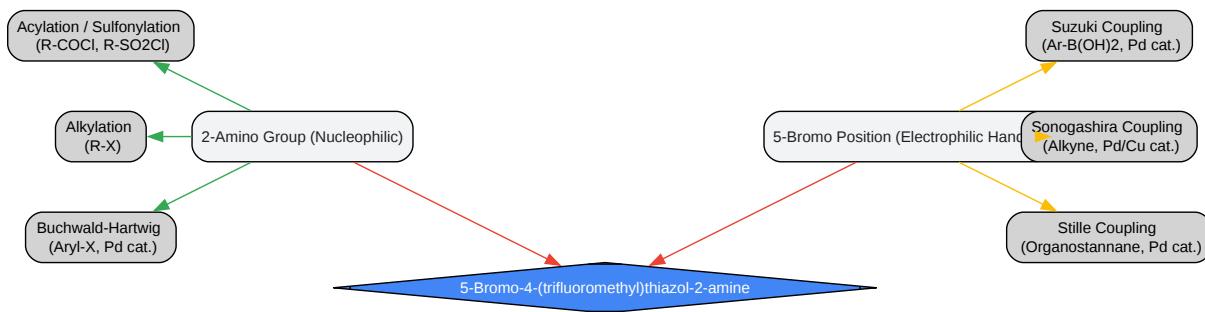
- Heat the mixture to reflux and maintain for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
- Upon completion, cool the reaction mixture to room temperature.
- Concentrate the mixture under reduced pressure to remove the ethanol.
- Neutralize the residue with a saturated aqueous solution of NaHCO_3 and extract the product with ethyl acetate (3x).
- Combine the organic layers, wash with brine, dry over anhydrous MgSO_4 , filter, and concentrate in vacuo to yield the crude product. This intermediate is often of sufficient purity to proceed to the next step.

Step 2: Synthesis of **5-Bromo-4-(trifluoromethyl)thiazol-2-amine**

- Dissolve the crude 2-Amino-4-(trifluoromethyl)thiazole (1.0 eq) in acetonitrile (approx. 0.2 M concentration) in a flask protected from light.
- Cool the solution to 0°C using an ice bath.
- Add N-Bromosuccinimide (NBS) (1.1 eq) portion-wise over 15-20 minutes, ensuring the internal temperature does not rise significantly. The choice of NBS is critical as it provides a source of electrophilic bromine under mild conditions, preventing over-bromination.
- Allow the reaction to stir at room temperature for 2-4 hours. Monitor by TLC or LC/MS for the disappearance of the starting material.[11]
- Once the reaction is complete, quench by adding water.
- Extract the product with ethyl acetate (3x).
- Combine the organic extracts, wash with saturated NaHCO_3 solution and then brine, dry over anhydrous Na_2SO_4 , filter, and concentrate under vacuum.
- Purify the resulting crude solid by flash column chromatography on silica gel using a gradient of ethyl acetate in heptane to afford the title compound as a solid.

Chemical Reactivity and Strategic Derivatization

The synthetic utility of **5-Bromo-4-(trifluoromethyl)thiazol-2-amine** stems from its two distinct reactive sites: the nucleophilic 2-amino group and the electrophilic C5-carbon (via the bromo leaving group). This dual reactivity allows for sequential, orthogonal derivatization.



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Caption: Key reaction sites and derivatization pathways.

Reactions at the 2-Amino Group

The primary amine is a potent nucleophile and readily participates in a variety of bond-forming reactions:

- **Acylation and Sulfonylation:** Reaction with acid chlorides or sulfonyl chlorides provides stable amide and sulfonamide derivatives, respectively. This is a common strategy to explore the SAR of the "northern" region of the molecule.
- **Reductive Amination:** Condensation with aldehydes or ketones followed by reduction (e.g., with NaBH_3CN) yields secondary or tertiary amines.
- **N-Arylation:** Buchwald-Hartwig amination can be used to couple the amine with aryl halides, forming diarylamine structures.

Reactions at the 5-Bromo Position

The C5-Br bond is the gateway to C-C and C-heteroatom bond formation, primarily through palladium-catalyzed cross-coupling reactions:

- Suzuki-Miyaura Coupling: Reaction with boronic acids or esters is arguably the most common method to introduce aryl or heteroaryl substituents at this position.
- Sonogashira Coupling: Coupling with terminal alkynes introduces rigid, linear linkers, which can be valuable for probing binding pockets.
- Heck and Stille Couplings: These provide alternative routes for introducing alkenyl and other organic fragments.

Applications in Drug Discovery: A Case Study in CRF1 Antagonists

The true value of **5-Bromo-4-(trifluoromethyl)thiazol-2-amine** is demonstrated by its application as a key intermediate in the synthesis of potent and selective drug candidates. Patent literature frequently cites this compound in the development of Corticotropin-Releasing Factor Receptor 1 (CRF1) antagonists.^[11] These antagonists are being investigated for the treatment of a wide range of conditions, including anxiety, depression, and irritable bowel syndrome.^[11]

Role as a Core Building Block

In a representative example from the patent literature, **5-Bromo-4-(trifluoromethyl)thiazol-2-amine** serves as the central scaffold onto which other key pharmacophoric elements are attached.^[11]

Protocol: Synthesis of a Thiazole Pyrazolopyrimidine Conjugate This protocol outlines the conceptual steps for synthesizing a complex molecule using the title compound, as inspired by patent examples.^[11]

- N-Alkylation: The 2-amino group of **5-Bromo-4-(trifluoromethyl)thiazol-2-amine** is first alkylated with a suitable electrophile containing a protected functional group (e.g., a Boc-

protected amine). This step establishes the linker to the "southern" region of the final molecule.

- Suzuki Coupling: The 5-bromo position is then subjected to a Suzuki coupling reaction with a pyrazolopyrimidine boronic acid derivative. This crucial step attaches the "eastern" heterocyclic system, which is often responsible for key interactions with the receptor.
- Deprotection and Final Modification: The protecting group from Step 1 is removed, and the revealed functional group can be further modified if necessary to complete the synthesis of the target CRF1 antagonist.

This modular approach allows for the rapid generation of a library of analogues by simply varying the alkylating agent in Step 1 and the boronic acid in Step 2, facilitating an efficient exploration of the structure-activity relationship (SAR).

Known Biological Activities of Derivatives

While the title compound itself is a building block, its derivatives have shown significant biological activity. The thiazole core is a proven pharmacophore, and its substitution pattern dictates the ultimate therapeutic target.[4][13][14]

Derivative Class	Therapeutic Target/Activity	Significance
Thiazole Pyrazolopyrimidines	CRF1 Receptor Antagonists	Treatment of psychiatric and neuroendocrine disorders.[11]
Substituted 2-Aminothiazoles	Anticancer, Antimicrobial	The core scaffold is active against various cancer cell lines and microbial strains.[4][6][14]
Trifluoromethyl-Thiazoles	Fungicidal, Insecticidal	The CF ₃ group contributes to potency in agrochemical applications.[7]

Conclusion and Future Directions

5-Bromo-4-(trifluoromethyl)thiazol-2-amine is more than just a chemical reagent; it is a strategically designed molecular scaffold that offers a pre-packaged solution for common challenges in medicinal chemistry. Its trifluoromethyl group provides metabolic stability, while its orthogonal reactive handles—the 2-amino and 5-bromo groups—allow for controlled, stepwise elaboration into complex and potent drug candidates. Its demonstrated success in the synthesis of CRF1 antagonists is a testament to its value.

Future research will likely see this building block applied to an even wider range of therapeutic targets. Its utility in kinase inhibitor synthesis, for example, is a promising avenue. Furthermore, the principles of its design can inspire the creation of next-generation building blocks with even more refined properties for tackling the drug discovery challenges of tomorrow.

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